Predicted Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity Relative to Drug-Like Space
The computed physicochemical parameters of CAS 2034393-85-4 (XLogP3 = 2.5; TPSA = 92.4 Ų; HBD = 1; HBA = 5) place it within the favorable region of commonly used drug-likeness filters such as Lipinski's Rule of Five and the Veber rules, which set thresholds of XLogP ≤ 5 and TPSA ≤ 140 Ų for oral bioavailability [1]. This distinguishes it from more lipophilic analogs (e.g., those bearing a benzyl or phenethyl group) that may breach the XLogP limit and show poorer solubility.
| Evidence Dimension | Predicted lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 2.5; TPSA = 92.4 Ų |
| Comparator Or Baseline | Drug-likeness thresholds: XLogP ≤ 5; TPSA ≤ 140 Ų (Veber rules) |
| Quantified Difference | Target compound is well within the acceptable range (ΔXLogP = -2.5 vs. upper limit; ΔTPSA = -47.6 Ų vs. upper limit) |
| Conditions | Computed properties (PubChem release 2021.05.07) using XLogP3 3.0 and Cactvs 3.4.8.18 [1]. |
Why This Matters
For procurement scientists compiling a screening library, these predicted properties suggest a higher probability of favorable absorption and permeability compared to more lipophilic, higher-molecular-weight congeners, thereby reducing early attrition in hit-to-lead campaigns.
- [1] PubChem Compound Summary for CID 92085474, 2-(cyclopropylmethoxy)-N-(3-methylisothiazol-5-yl)isonicotinamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/92085474 (accessed 2026-04-30). View Source
